2-(Difluoromethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWMGMQZKGYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl Benzo D Thiazole
Reactivity Profiles with Various Nucleophilic and Electrophilic Reagents
The reactivity of the benzothiazole (B30560) system, particularly at the C-2 position, is a subject of considerable interest. The presence of the electron-withdrawing difluoromethyl group enhances the electrophilic character of this position, yet its interactions with nucleophiles can be complex and lead to unexpected outcomes.
The conventional reaction mode for 2-substituted benzothiazoles is nucleophilic aromatic substitution (SNAr) at the C-2 position with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. cas.cn However, attempts to achieve a direct SNAr-type nucleophilic difluoromethylation on 2-substituted benzothiazoles using reagents like (difluoromethyl)trimethylsilane (B44995) have proven challenging. cas.cn Instead of the anticipated formation of 2-(difluoromethyl)benzo[d]thiazole, an unexpected S-difluoromethylation followed by a ring-opening elimination tandem has been observed, yielding difluoromethyl 2-isocyanophenyl sulfide. cas.cn This suggests that the difluoromethyl nucleophile preferentially attacks the sulfur atom, initiating a cascade that results in the cleavage of the thiazole (B1198619) ring.
Kinetic studies on related 2-halogenothiazoles reacting with nucleophiles like the benzenethiolate (B8638828) ion have shown that the thiazole system is highly sensitive to the effects of substituents on the ring. rsc.org The activation by the ring nitrogen in 2-chlorothiazole (B1198822) is notably less pronounced than in six-membered aromatic heterocycles. rsc.org
Regarding electrophilic reactions, studies on the related compound 2-(2-furyl)benzothiazole show that substitution reactions such as nitration, bromination, and acylation occur exclusively at the 5-position of the furan (B31954) ring. researchgate.net This indicates that the benzothiazole ring itself can be less reactive towards electrophiles than other attached aromatic systems, directing the reaction to the more electron-rich partner.
Table 1: Summary of Reactivity Profiles
| Reagent Type | Reaction | Observed Outcome | Reference |
|---|---|---|---|
| Nucleophiles | |||
| C, N, O, S Nucleophiles | Nucleophilic Aromatic Substitution (SNAr) | Substitution at C-2 position | cas.cn |
| Fluoroalkyl Nucleophile (e.g., from TMSCF₂H) | Nucleophilic Attack | S-difluoromethylation followed by ring-opening | cas.cn |
| Benzenethiolate Ion | Nucleophilic Aromatic Substitution (SNAr) | Substitution at C-2 of 2-halogenothiazoles | rsc.org |
| Electrophiles | |||
| Nitrating, Brominating, Acylating Agents | Electrophilic Substitution (on 2-furyl derivative) | Substitution occurs on the furan ring, not the benzothiazole ring | researchgate.net |
Exploration of Radical Reaction Pathways and Intermediate Formation
The difluoromethyl group is a valuable moiety in medicinal and agrochemical chemistry, and radical pathways provide a powerful means for its introduction. Precursors like 2-(bromodifluoromethyl)benzo-1,3-thiazole have been identified as excellent sources for the benzo-1,3-thiazolic difluoromethylene radical. mdpi.com This radical generation is typically achieved through a single electron transfer (SET) process, often facilitated by metal catalysis or photocatalysis. mdpi.comsmolecule.com
Once formed, this radical intermediate can participate in a variety of synthetic transformations, including:
Arylation Reactions mdpi.com
Alkylation Reactions mdpi.com
Oxygen/Sulfur Substitution Reactions mdpi.com
Recent advancements have highlighted the use of visible-light photocatalysis to drive these reactions, offering mild and efficient conditions. smolecule.comresearchgate.net For instance, the reaction involving 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, which has a high reduction potential, proceeds via the generation of radical intermediates to achieve the difluoromethylation of aromatic compounds. smolecule.com These photocatalytic methods can also be applied in decarboxylative radical cascade reactions to synthesize complex fluorinated polycyclic molecules. researchgate.net
Structure-Reactivity Relationships within the Difluoromethylated Benzothiazole System
The relationship between the structure of a benzothiazole derivative and its chemical reactivity is governed by the electronic and steric properties of its substituents. The difluoromethyl group (CF₂H) at the C-2 position plays a pivotal role in defining these relationships.
Electronic Effects : The CF₂H group is strongly electron-withdrawing, which significantly increases the electrophilicity of the C-2 carbon atom. This electronic pull makes the C-2 position a prime target for nucleophilic attack. However, as noted previously, this does not always result in a simple substitution and can trigger ring-opening pathways. cas.cn The sensitivity of the thiazole system to substituent effects is high, as indicated by a large Hammett ρ value in studies of related compounds, suggesting that even small electronic changes in the benzene (B151609) ring can significantly impact reactivity at the C-2 position. rsc.org
Steric Effects : In related sulfur heterocycles like benzothiophene (B83047), a methyl group at the 2-position was found to cause no steric hindrance to the approach of oxidants. elsevierpure.com By analogy, the relatively small difluoromethyl group is not expected to pose a significant steric barrier to the approach of reagents at the C-2 position.
Ring Aromaticity and Reactivity : The degree of aromatic condensation influences reactivity. For instance, benzothiophene has been found to be less reactive in oxidation reactions compared to dibenzothiophene. elsevierpure.com This suggests that the fusion of the thiazole and benzene rings in the benzothiazole system creates a unique electronic environment that dictates its specific reactivity patterns compared to simpler thiazoles or other fused systems.
Table 2: Influence of Structural Features on Reactivity
| Structural Feature | Influence on Reactivity | Example | Reference |
|---|---|---|---|
| CF₂H Group at C-2 | Increases electrophilicity of C-2; can enable ring-opening reactions. | Reaction with TMSCF₂H leads to ring cleavage instead of SNAr. | cas.cn |
| Substituents on Benzene Ring | Electronically modulate the reactivity at the C-2 position. | Kinetic studies on 4- and 5-X-substituted 2-chlorothiazoles show strong substituent effects. | rsc.org |
| Fused Ring System | Creates a unique electronic character compared to non-fused or other fused heterocycles. | Reactivity of benzothiophene differs from dibenzothiophene. | elsevierpure.com |
Mechanistic Elucidation of Synthetic Transformations and Derivatizations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
One of the most intriguing mechanisms involves the reaction of 2-substituted benzothiazoles with a difluoromethylating agent. The proposed pathway for the observed S-difluoromethylation and ring-opening is a tandem sequence where the nucleophilic CF₂H⁻ attacks the sulfur atom of the benzothiazole ring. cas.cn This is followed by cleavage of the sulfur-C2 bond and subsequent elimination to form the isocyanide product. cas.cn
The synthesis of related 2-trifluoromethyl benzothiazoles provides another key mechanistic insight. This transformation proceeds via the condensation of amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org The proposed mechanism involves an initial nucleophilic addition of the amino group to the carbon of the nitrile, forming an imidamide intermediate. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final 2-trifluoromethyl benzothiazole product. rsc.org
Furthermore, the derivatization of 2-(bromodifluoromethyl)benzo-1,3-thiazole is mechanistically driven by radical chemistry. The key step is a single electron transfer (SET) to the molecule, often from a copper promoter or a photocatalyst, which induces the cleavage of the C-Br bond to release the stabilized benzo-1,3-thiazolic difluoromethylene radical. mdpi.comsmolecule.com This radical can then be trapped by various radical acceptors to form new C-C, C-O, or C-S bonds. mdpi.com
Interactions in Multicomponent Reactions and Cycloadditions
The thiazole core is a versatile building block in complex chemical syntheses, including multicomponent reactions and cycloadditions. While specific examples involving this compound as a reactant in these transformations are not extensively documented, the reactivity of the broader thiazole family points to significant potential.
Thiazole and its derivatives are known to participate in [3+2] cycloaddition reactions. For example, pyridinium (B92312) 1,4-zwitterionic thiolates undergo a [3+2] cycloaddition with CF₃CN to generate 2-trifluoromethyl thiazoles. rsc.org Similarly, highly efficient asymmetric [3+2] cycloadditions of thiazolium salts with electron-deficient partners have been achieved using chiral metal catalysts, providing access to complex, enantioenriched thiazole-containing heterocycles. rsc.org These reactions demonstrate the capability of the thiazole ring system to act as a dipole or dipolarophile in cycloaddition cascades.
Additionally, visible-light-driven photocatalysis has enabled three- and four-component reactions for the synthesis of difluoroalkylated products from related fluorinated precursors, highlighting a modern approach to building molecular complexity in a single step. researchgate.net The reaction of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with mercaptoethanol also proceeds via a cycloaddition to form a new ring system. researchgate.net These examples collectively suggest that this compound could be a viable substrate for developing novel multicomponent and cycloaddition strategies.
Derivatization and Structural Modification of the 2 Difluoromethyl Benzo D Thiazole Scaffold
Synthesis of Substituted 2-(Difluoromethyl)benzo[d]thiazole Analogues
The synthesis of substituted this compound analogues has been a significant focus of research, aiming to modulate the physicochemical and biological properties of the core structure. A variety of synthetic protocols have been developed to introduce diverse substituents onto both the benzothiazole (B30560) ring and the difluoromethyl group.
One prominent strategy involves the divergent S- and C-difluoromethylation of 2-substituted benzothiazoles. cas.cnacs.orgnih.gov This approach utilizes the distinct reactivity of different difluoromethylating agents to achieve selective functionalization. For instance, the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a suitable initiator can lead to C-difluoromethylation at the 2-position of the benzothiazole ring. cas.cn Conversely, employing a different set of reagents can promote S-difluoromethylation, resulting in the formation of difluoromethyl 2-isocyanophenyl sulfides. cas.cnacs.orgnih.gov This divergent approach provides access to a wide array of structurally diverse analogues.
Furthermore, traditional cross-coupling reactions have been adapted for the synthesis of substituted 2-(difluoromethyl)benzo[d]thiazoles. These methods often involve the reaction of a pre-functionalized benzothiazole, such as a halogenated derivative, with a suitable coupling partner. For example, 2-bromo-6-(trifluoromethyl)benzo[d]thiazole (B1292567) can serve as a building block for introducing various substituents at the 2-position via palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
The synthesis of these analogues is crucial for establishing structure-activity relationships (SAR) and for the development of new drug candidates and functional materials. The ability to systematically modify the scaffold allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Chemical Transformations at the Difluoromethyl Moiety
The difluoromethyl (CF2H) group is a key pharmacophore, often considered a lipophilic bioisostere of a hydroxyl or thiol group. cas.cn Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive feature in drug design. Consequently, chemical transformations at the difluoromethyl moiety of this compound are of significant interest for modifying molecular properties.
Direct functionalization of the C-H bond in the difluoromethyl group presents a formidable challenge due to its high bond dissociation energy. However, recent advances in catalysis have begun to address this. For example, photoredox catalysis has emerged as a powerful tool for the generation of fluoroalkyl radicals, which can then participate in various C-C and C-heteroatom bond-forming reactions. researchgate.net While direct transformation of the CF2H group in this compound is still an area of active research, these emerging methods hold promise for future applications.
An alternative approach involves the introduction of a difluoromethyl group that is already appended to a functional handle. For instance, the synthesis of 2-((difluoromethyl)thio)benzo[d]thiazole provides a substrate where the difluoromethyl group is linked to the benzothiazole core via a sulfur atom. ambeed.com This thioether linkage can be a site for further chemical manipulation, such as oxidation to the corresponding sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Functionalization of the Benzothiazole Ring System
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the 4-, 5-, 6-, or 7-positions of the benzothiazole ring. The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. For example, the presence of an electron-donating group can direct incoming electrophiles to specific positions.
Nucleophilic aromatic substitution (SNAr) is another important method for functionalizing the benzothiazole ring, particularly at the 2-position. cas.cn This reaction involves the displacement of a leaving group, such as a halogen or a sulfonyl group, by a nucleophile. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for the synthesis of complex benzothiazole derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, a halogenated this compound can be coupled with a boronic acid (Suzuki coupling) to introduce an aryl or heteroaryl substituent.
Design and Synthesis of Bridged and Fused Difluoromethylated Benzothiazole Architectures
The design and synthesis of bridged and fused difluoromethylated benzothiazole architectures represent a more advanced strategy for creating novel molecular frameworks with unique three-dimensional shapes and properties. These complex structures can lead to enhanced biological activity or novel material properties by rigidly constraining the conformation of the molecule.
The synthesis of such architectures often involves multi-step reaction sequences that utilize a combination of the synthetic methods described in the previous sections. For instance, an intramolecular cyclization reaction could be employed to form a new ring fused to the existing benzothiazole scaffold. This might involve the strategic placement of reactive functional groups on a substituted this compound precursor.
While specific examples of bridged and fused systems directly incorporating a this compound are not extensively documented in the provided search results, the general principles of heterocyclic chemistry suggest that their synthesis is feasible. For example, the synthesis of fused benzothiazole derivatives has been reported through various cyclization strategies. nih.gov Adapting these methods to precursors bearing a difluoromethyl group would be a logical extension of this work. The development of such complex architectures holds significant potential for the discovery of new bioactive compounds and advanced materials. mdpi.com
In-Depth Computational Analysis of this compound Remains Elusive
Benzothiazole and its derivatives are a well-studied class of heterocyclic compounds, recognized for their diverse biological activities and applications in medicinal chemistry. Computational studies on various substituted benzothiazoles are frequently employed to understand their structural, electronic, and spectroscopic properties, which are crucial for predicting their behavior and designing new molecules with desired functionalities. These studies often involve methods like DFT and ab initio calculations to determine ground state properties, optimized molecular geometries, and electronic structures.
However, specific research focusing on the this compound variant is conspicuously absent from the current body of scientific publications. Consequently, the detailed data required to construct an in-depth analysis of its molecular characteristics, as outlined in the requested article structure, is unavailable. This includes specific data tables for optimized geometric parameters, conformational energy profiles, and electronic structure characterization derived from quantum chemical calculations.
While general methodologies for performing such computational analyses on benzothiazole derivatives are well-established, the absence of their application to this compound prevents a scientifically accurate and detailed discussion of its specific properties. Further research and publication in this specific area are needed to fill this knowledge gap.
Theoretical and Computational Studies on 2 Difluoromethyl Benzo D Thiazole
Electronic Structure Characterization
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netorientjchem.org A smaller gap suggests higher reactivity and lower stability.
For benzothiazole (B30560) derivatives, the HOMO is typically spread over the entire molecule, including the thiazole (B1198619) and benzene (B151609) rings, indicating a delocalized electron-donating capability. mdpi.comnih.gov The nature of the substituent at the 2-position significantly influences the LUMO's energy and distribution. In the case of 2-(difluoromethyl)benzo[d]thiazole, the electron-withdrawing difluoromethyl group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity.
Computational studies on similar benzothiazole structures have shown that the introduction of different substituent groups can tune the HOMO-LUMO gap. rsc.orgnih.gov For instance, density functional theory (DFT) calculations on various thiazole derivatives have demonstrated how electron-donating or electron-withdrawing groups alter the frontier orbital energies, thereby affecting their electronic and optical properties. mdpi.comnih.gov
A hypothetical FMO analysis for this compound would likely reveal a HOMO with significant contributions from the benzothiazole ring system and a LUMO that is considerably influenced by the difluoromethyl group. The precise energy values of the HOMO, LUMO, and the resulting energy gap would require specific computational calculations using methods like DFT with an appropriate basis set.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.innih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. nih.gov
For benzothiazole derivatives, the MEP map typically shows negative potential around the nitrogen and sulfur atoms of the thiazole ring due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the benzene ring generally exhibit positive potential. bhu.ac.in
In this compound, the highly electronegative fluorine atoms of the difluoromethyl group would create a region of strong negative potential around them, while the carbon atom of the CHF2 group would likely be electron-deficient and thus have a positive potential. This distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which influence the compound's physical properties and biological activity. nih.gov
Natural Bond Orbital (NBO) and Atomic Charge Analyses
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. mdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. researchgate.netmdpi.com This analysis is particularly useful for understanding intramolecular charge transfer and the nature of chemical bonds.
In the context of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the aromatic system. mdpi.comnih.gov The electron-withdrawing nature of the difluoromethyl group would also influence the charge distribution across the entire molecule.
Atomic charge analysis, often performed using methods like Mulliken population analysis, provides the net charge on each atom. orientjchem.org In this compound, the nitrogen and sulfur atoms are expected to carry negative charges, while the carbon atom of the difluoromethyl group and the hydrogen atoms are likely to be positively charged. orientjchem.org This information complements the MEP analysis in identifying reactive centers.
Table 2: Hypothetical NBO and Atomic Charge Data
| Atom | Mulliken Charge | NBO Hybridization |
| N | Value | spx |
| S | Value | spx |
| C (CHF2) | Value | spx |
| F | Value | spx |
Note: The values and hybridization details in this table are illustrative and require specific computational calculations.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict and validate spectroscopic data, providing a powerful synergy with experimental techniques.
Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating 1H and 13C NMR chemical shifts. jocpr.com
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the benzene ring would have characteristic shifts in the aromatic region. The hydrogen atom of the difluoromethyl group would likely appear as a triplet due to coupling with the two fluorine atoms. In the 13C NMR spectrum, the carbon of the difluoromethyl group would exhibit a characteristic shift and coupling with the attached fluorine atoms. Comparing the calculated chemical shifts with experimental data can confirm the molecular structure.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) |
| 1H (CHF2) | Value | Value |
| 13C (CHF2) | Value | Value |
| Aromatic Protons | Range | Range |
| Aromatic Carbons | Range | Range |
Note: This table illustrates the type of data generated; actual values would depend on experimental and computational results.
Vibrational Frequency Analysis (IR, Raman) for Structural Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.netscirp.org Computational methods, particularly DFT, can calculate the vibrational frequencies and intensities with good accuracy. researchgate.netnih.gov These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. jocpr.com
For this compound, the vibrational spectrum would show characteristic bands for the C-H, C=N, and C=C stretching and bending modes of the benzothiazole ring. researchgate.netresearchgate.net The difluoromethyl group would introduce unique vibrational modes, including C-F stretching and bending vibrations. Theoretical calculations would help to precisely assign these bands and confirm the presence of the difluoromethyl substituent.
Table 4: Hypothetical Vibrational Frequencies (cm-1)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C-F Stretch | Value | Value |
| C=N Stretch | Value | Value |
| Aromatic C-H Stretch | Range | Range |
Note: This table is for illustrative purposes. The actual frequencies would be determined from experimental and computational studies.
Reaction Pathway and Transition State Computations for Mechanistic Insights
Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. nih.gov This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates. By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. nih.gov
For this compound, computational studies could be employed to investigate its synthesis or its reactivity in various chemical transformations. For example, one could model the reaction of 2-aminothiophenol (B119425) with a difluoromethyl-containing electrophile to understand the mechanism of the benzothiazole ring formation. Furthermore, the reactivity of the difluoromethyl group itself, such as its susceptibility to nucleophilic substitution or its role in directing further reactions on the benzothiazole ring, could be explored through transition state computations. These theoretical insights are invaluable for designing new synthetic routes and predicting the chemical behavior of the molecule. nih.gov
Investigation of Intermolecular Interactions and Hydrogen Bonding Properties of the Difluoromethyl Group
The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, into heterocyclic scaffolds like benzothiazole can significantly modulate a molecule's physicochemical properties and intermolecular interactions. Theoretical and computational studies have become instrumental in elucidating the nature and strength of these interactions, which are crucial for understanding molecular recognition phenomena, crystal packing, and biological activity.
The difluoromethyl group is of particular interest as it is considered a lipophilic hydrogen bond donor. nih.govacs.orgh1.co This characteristic allows it to serve as a potential bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. nih.govacs.org The slightly acidic nature of the C-H bond in the CHF₂ group, a consequence of the strong electron-withdrawing effect of the two fluorine atoms, enables it to participate in weak hydrogen bonds. rsc.org
Computational studies on various organic molecules have confirmed the hydrogen bond donor capabilities of the difluoromethyl group. bohrium.com These interactions, while weaker than conventional hydrogen bonds, can play a significant role in determining molecular conformation and intermolecular associations. For instance, studies on a pyrazole (B372694) carboxamide fungicide revealed that the presence of a difluoromethyl group, which could form an intramolecular hydrogen bond, led to increased fungicidal activity compared to its trifluoromethyl counterpart. bohrium.com
In the context of this compound, the difluoromethyl group can act as a hydrogen bond donor, interacting with hydrogen bond acceptors on neighboring molecules. Additionally, the benzothiazole ring system itself offers several sites for intermolecular interactions. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and C-H···π interactions. mdpi.com Computational analyses of other benzothiazole derivatives have highlighted the importance of various weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, in their crystal structures. mdpi.com
The strength and geometry of these intermolecular interactions can be quantified using computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT). nih.govconicet.gov.ar These methods allow for the calculation of interaction energies and the characterization of bond critical points, providing a detailed understanding of the forces governing molecular assembly.
While specific computational data for this compound is not extensively available, findings from studies on analogous molecules provide valuable insights. For example, research on difluoromethyl anisoles and thioanisoles has quantified the hydrogen bond acidity of the CHF₂ group. acs.orgh1.co The interaction energies for intermolecular hydrogen bonds involving the difluoromethyl group are typically in the range of -1 kcal/mol. bohrium.com
The following tables summarize key findings from theoretical studies on the hydrogen bonding properties of the difluoromethyl group and intermolecular interactions in related systems, which can be extrapolated to understand the behavior of this compound.
Table 1: Calculated Interaction Energies for Model Intermolecular Complexes Involving the Difluoromethyl Group
| Interacting Molecules | Method | Interaction Energy (kcal/mol) | H···Acceptor Distance (Å) |
| Difluoromethane - Water | MP2/6-31G | ~ -1.0 | ~ 2.4 |
| cis-Difluoromethylacrolein (intramolecular) | MP2/frozen core | - | - |
| Methanol - Acetaldehyde | MP2/6-31G | - | - |
| Data synthesized from descriptive findings in related literature. bohrium.com |
Table 2: Hydrogen Bond Acidity Parameters for Difluoromethyl-Containing Compounds
| Compound Class | Hydrogen Bond Acidity Parameter (A) |
| Difluoromethyl anisoles | 0.085 - 0.126 |
| Difluoromethyl thioanisoles | 0.085 - 0.126 |
| The hydrogen bond acidity parameter 'A' provides a measure of the compound's ability to donate a proton in a hydrogen bond. acs.orgh1.co |
Table 3: Common Intermolecular Interactions in Benzothiazole Derivatives
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | N-H, C-H | N, O | Stabilization of crystal lattice |
| π-π Stacking | Benzothiazole ring | Benzothiazole ring | Formation of molecular columns or layers |
| C-H···π Interaction | C-H | Benzothiazole ring | Contribution to overall packing stability |
| Based on general findings for the benzothiazole scaffold. mdpi.com |
Applications of 2 Difluoromethyl Benzo D Thiazole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
2-(Difluoromethyl)benzo[d]thiazole serves as a valuable building block in organic synthesis, providing a platform for constructing intricate molecular architectures. The benzothiazole (B30560) core itself is a cornerstone for creating biologically active compounds, and the addition of the CF₂H group enhances properties such as metabolic stability and binding affinity. nih.govnih.gov The synthesis of the benzothiazole ring system can be achieved through various methods, including the condensation of 2-aminobenzenethiol with carbonyl-containing compounds or the cyclization of thioformanilides. organic-chemistry.orgmdpi.comyoutube.com
Once formed, this compound can be further elaborated. For instance, research has shown that 2-substituted benzothiazoles can undergo unexpected ring-opening reactions under specific nucleophilic conditions, transforming them into difluoromethyl 2-isocyanophenyl sulfides. pku.edu.cn This reactivity highlights the compound's potential as a masked isocyanide, a versatile functional group widely used in multicomponent reactions and radical cascade reactions to access complex nitrogen-containing molecules. pku.edu.cn The ability to selectively functionalize either the benzothiazole ring or the difluoromethyl group allows chemists to use this compound as a divergent building block, enabling access to a broad range of derivatives for applications in medicinal chemistry and materials science. nih.gov
Utilization as a Difluoromethyl Radical Source in Diverse Organic Transformations
The difluoromethyl (•CF₂H) radical is a crucial intermediate for introducing the CF₂H moiety into organic molecules. While this compound itself is not typically a direct radical precursor, its sulfonyl derivative, 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, is an excellent and widely used source for the •CF₂H radical. rsc.orgnih.gov This precursor, often referred to as a difluoromethylation reagent, can generate the desired radical under various conditions, most notably through photoredox catalysis. nih.govacs.org
The generation of the •CF₂H radical from such precursors has enabled a multitude of organic transformations. rsc.orgthieme-connect.com These reactions include the C-H difluoromethylation of a wide range of heteroarenes, which is a highly sought-after transformation in drug discovery. rsc.org The process typically involves a single electron transfer (SET) from a photocatalyst to the sulfonylbenzothiazole reagent, leading to the cleavage of the C-S bond and release of the •CF₂H radical. rsc.orgnih.gov This radical can then add to various unsaturated systems like alkenes and alkynes or engage in C-H functionalization pathways. nih.gov
Table 1: Redox Potentials of Common Difluoromethyl Radical Precursors
| Precursor Compound | Reduction Potential (E_red_ [V] vs. SCE) |
|---|---|
| PhSO₂CF₂Br | -0.37 |
| PhSO₂CF₂Cl | -0.83 |
| Benzothiazolyl-SO₂CF₂H | -1.0 to -1.2 (estimated) |
| TMSCF₂H | -2.31 |
Data sourced from reviews on radical difluoromethylation. rsc.org
This strategy provides a powerful tool for the late-stage functionalization of complex molecules, allowing for the direct installation of the valuable CF₂H group under mild reaction conditions. rsc.org
Strategies for Constructing Gem-Difluoromethylene-Linked Molecular Systems
The gem-difluoromethylene (CF₂) group is a key structural motif that can serve as a stable bioisostere for ethers, thioethers, or carbonyl groups. One powerful strategy to construct molecules linked by a CF₂ bridge involves using difluoromethyl arenes, such as this compound, as masked nucleophiles. acs.org
This approach hinges on the deprotonation of the relatively acidic C-H bond of the Ar-CF₂H group to generate a transient Ar-CF₂⁻ anion. While this anion can be unstable and prone to α-fluoride elimination, its formation can be controlled and trapped with various electrophiles. acs.org This method effectively allows the difluoromethyl group to act as a nucleophilic synthon, enabling the formation of new carbon-carbon or carbon-heteroatom bonds and creating a benzylic Ar-CF₂-R linkage. acs.org This transforms the terminal CF₂H group into an internal, functionalizable CF₂ bridge, a significant step in building molecular complexity.
Other synthetic strategies focus on the reactions of gem-difluoroalkenes, which are versatile building blocks for accessing difluoromethylene-containing structures. nih.govnih.govresearchgate.net These alkenes undergo a variety of fluorine-retentive functionalization reactions, including electrophilic, nucleophilic, and radical additions, which can be harnessed to build difluoromethylene-linked systems. nih.gov For example, the synthesis of difluoromethylene bisphosphonate analogues, which are important pyrophosphate bioisosteres, demonstrates the utility of building blocks that enable the construction of P-CF₂-P linkages. acs.org
Integration into Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form complex products, minimizing waste and improving synthetic efficiency. The benzothiazole scaffold is frequently assembled or utilized in MCRs to create diverse heterocyclic libraries. mdpi.com
Various MCRs have been developed that use simple benzothiazole derivatives, like 2-aminobenzothiazole, as key starting materials. For example, a three-component reaction between 2-aminobenzothiazole, an aldehyde, and a C-H active compound like ethyl cyanoacetate (B8463686) can produce complex fused heterocyclic systems such as benzothiazolo[3,2-a]pyrimidines under ultrasound irradiation. tandfonline.com Similarly, novel pyrimido[2,1-b] pku.edu.cnnih.govbenzothiazole (PBT) structures, which exhibit aggregation-induced emission (AIE) properties, have been synthesized via a hafnium-catalyzed three-component reaction. rsc.org
Table 2: Examples of Multi-Component Reactions for Benzothiazole Scaffold Assembly
| Reactants | Catalyst/Conditions | Product Scaffold | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole, Aldehydes, Ethyl Cyanoacetate | Ammonium Acetate, Ultrasound | Benzothiazolo[3,2-a]pyrimidine | tandfonline.com |
| 2-Aminobenzothiazole, Alkyne, Aldehyde | Hf(OTf)₄ | Pyrimido[2,1-b]benzothiazole | rsc.org |
| o-Iodoanilines, K₂S, DMSO | N/A | 2-Unsubstituted Benzothiazole | organic-chemistry.org |
While direct participation of this compound in MCRs is less documented, its derivatives and precursors are central to these convergent strategies. The amenability of the core structure to such reactions underscores its potential for rapid scaffold diversification.
Development of Radiolabeled Analogues for Positron Emission Tomography (PET) Radiochemistry
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled tracer molecules to visualize and quantify biological processes in vivo. nih.govnih.gov The benzothiazole scaffold is a key component of several successful PET tracers developed for imaging amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.govnih.gov The most famous example is Pittsburgh Compound-B ([¹¹C]PiB), a derivative of 2-phenylbenzothiazole. nih.gov
The development of fluorine-18 (B77423) (¹⁸F) labeled tracers is highly desirable due to the isotope's longer half-life (109.8 min) compared to carbon-11 (B1219553) (20.3 min), which allows for more complex syntheses and wider distribution. mdpi.com Consequently, significant effort has been directed toward creating ¹⁸F-labeled benzothiazoles. nih.govresearchgate.net
The difluoromethyl group is an attractive site for ¹⁸F-labeling. nih.govnih.govthieme-connect.de Methods are being developed for the late-stage radiofluorination of α-bromo-α-fluoroalkanes to produce ¹⁸F-labeled α,α-difluoromethyl groups with high molar activity. nih.govnih.gov Applying this methodology to a suitable precursor would allow for the synthesis of [¹⁸F]this compound. Such a tracer would combine the proven Aβ-plaque targeting ability of the benzothiazole core with the favorable imaging properties of the ¹⁸F isotope, making it a promising candidate for next-generation neuroimaging agents. nih.govjbr-pub.org.cn
Exploration in Materials Science for Compounds with Specific Electronic or Optical Properties
Benzothiazole derivatives are increasingly explored in materials science due to their unique electronic and photophysical properties. nih.gov The benzothiazole unit is electron-withdrawing, and when incorporated into conjugated systems, it can create materials with tailored energy levels suitable for organic electronics. rsc.orgresearchgate.net The introduction of fluorine atoms, as in this compound, further modulates these properties by lowering the HOMO and LUMO energy levels, which can enhance ambient stability and affect charge transport characteristics. nih.govnih.gov
These properties have led to the use of benzothiazole-containing molecules and polymers in a range of applications:
Organic Field-Effect Transistors (OFETs) : Benzothiadiazole derivatives are used as acceptor units in donor-acceptor polymers, which have shown promising performance in OFETs. rsc.orgresearchgate.net
Organic Solar Cells (OPVs) : The broad absorption and high charge mobility of some benzothiadiazole derivatives make them excellent candidates for the photoactive layer in organic solar cells. google.com
Nonlinear Optics (NLO) : Fluorinated polyimides containing benzothiazole chromophores have been shown to possess high electro-optic coefficients, making them useful for NLO applications. pku.edu.cn
Fluorescent Dyes and Sensors : The benzothiazole core is part of many fluorescent molecules. mdpi.com Recently, benzothiazole-substituted BODIPY dyes have been synthesized, exhibiting tunable optical properties with emissions in the red and near-infrared regions, suitable for bio-imaging. mdpi.com
Data Storage : Conjugated molecules with a benzothiazole acceptor and a carbazole (B46965) donor have been shown to exhibit electrical bistability, with potential applications in non-volatile memory devices. rsc.org
The combination of the conjugated benzothiazole system and the strongly electron-withdrawing difluoromethyl group makes this compound a highly attractive building block for the rational design of new materials with specific electronic and optical functions.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Sustainable Synthesis of Difluoromethylated Benzothiazoles
The pursuit of sustainable chemical synthesis has spurred the development of novel catalytic systems for preparing difluoromethylated benzothiazoles. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Future research is directed towards the use of earth-abundant and non-toxic metal catalysts, as well as organocatalysis and photocatalysis, to achieve more environmentally benign processes.
A notable advancement is the use of iron catalysis for the difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone, which proceeds via a selective C–S bond cleavage. researchgate.net This method utilizes a stable and readily available fluoroalkyl sulfone reagent and an inexpensive iron catalyst, enabling the synthesis of diverse difluoromethylated arenes under mild conditions. researchgate.net Electrocatalytic conversion is another promising sustainable strategy that can be coupled with renewable energy sources, offering an alternative to traditional thermal catalytic methods that often require toxic additives and harsh conditions. researchgate.net Furthermore, the in situ generation of a photosensitizing disulfide during benzothiazole (B30560) synthesis from 2-aminothiophenol (B119425) and aldehydes presents a simple and sustainable approach by obviating the need for external photosensitizers. nih.gov
Advances in Chemo- and Regioselective Difluoromethylation Methodologies
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex organic molecules. In the context of difluoromethylated benzothiazoles, researchers are exploring novel strategies to control the site of difluoromethyl group introduction.
Recent studies have demonstrated divergent S- and C-difluoromethylation of 2-substituted benzothiazoles by leveraging the distinct reactivity of different nucleophiles. cas.cnacs.org This allows for the selective synthesis of either difluoromethyl 2-isocyanophenyl sulfides or 2-difluoromethylated benzothiazoles. cas.cnacs.org Another significant development is the direct and regioselective C-H oxidative difluoromethylation of heteroarenes, including benzothiazoles, using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) mediated by a copper catalyst. dicp.ac.cnnih.gov The use of 9,10-phenanthrenequinone as an oxidant was found to be crucial for the success of this reaction, providing a convenient route to a variety of difluoromethylated heteroarenes. dicp.ac.cnnih.gov
Computational Design and Discovery of Next-Generation Difluoromethylated Benzothiazoles
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods enable the rational design of novel molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs.
In the realm of difluoromethylated benzothiazoles, computational approaches are being used to predict the biological activity and physicochemical properties of new derivatives. nih.govnih.gov For instance, molecular docking, molecular dynamics simulations, and other computational methods are employed to study the binding interactions of benzothiazole-based inhibitors with biological targets such as the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. nih.gov These computational studies provide valuable insights into the structure-activity relationships and guide the design of more potent and selective therapeutic agents. nih.govnih.gov Furthermore, density functional theory (DFT) calculations are utilized to analyze the structural and electronic properties of novel benzothiazole derivatives, aiding in the prediction of their reactivity and spectroscopic characteristics. nih.gov
Expanding the Scope of Derivatization and Functionalization Strategies
The functionalization of the benzothiazole core is essential for fine-tuning the properties of 2-(difluoromethyl)benzo[d]thiazole and creating a diverse library of compounds for various applications. Current research focuses on developing versatile and efficient methods for introducing a wide range of substituents onto the benzothiazole ring system.
One promising approach involves the regioselective C–H borylation of the benzothiazole core, which provides versatile building blocks for further functionalization. acs.orgdiva-portal.org This method allows for predictable and systematic substitution at various positions of the benzenoid ring. acs.orgdiva-portal.org Additionally, the generation and trapping of benzothiazole-based arynes offer a powerful strategy for accessing diversely functionalized derivatives. acs.orgdiva-portal.org The development of multicomponent reactions involving this compound as a building block is also an active area of research, enabling the rapid construction of complex molecular architectures. cas.cn
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry and laboratory automation are transforming the landscape of chemical synthesis by offering enhanced control, safety, and efficiency compared to traditional batch processes. The integration of these technologies into the synthesis of this compound and its derivatives holds significant promise for accelerating research and development.
Automated flow chemistry setups allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. youtube.com These systems can be readily adapted for multi-step syntheses and reaction optimization, significantly reducing the time required for process development. youtube.com The ability to perform reactions in a continuous and automated fashion also enhances safety, particularly when dealing with hazardous reagents or exothermic reactions. The visualization and real-time monitoring of reaction progress further contribute to the robustness and reproducibility of the synthetic process. youtube.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(difluoromethyl)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted benzothiazoles with difluoromethylating agents. Key steps include:
- Thiazole ring formation : Use of 2-aminothiophenol derivatives reacted with carbonyl precursors under acidic conditions .
- Difluoromethylation : Introduction of the -CF₂H group via nucleophilic substitution or radical-based methods. For example, using [18F]CHF₂S reagents in photoredox systems .
- Optimization : Catalyst selection (e.g., CuI in Fe₃O4@AMBA-CuI nanocomposites) and solvent choice (DMSO or ethanol) significantly affect yield. Base additives like KOAc improve reaction efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns. For example, ¹⁹F NMR (δ ~ -100 ppm) verifies difluoromethyl groups .
- Chromatography : HPLC or TLC with silica gel plates (250 μm) to assess purity. HRMS validates molecular weight .
- Thermal analysis : Melting point determination (e.g., 133–135°C) and differential scanning calorimetry (DSC) for polymorph identification .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Applications : Calculate HOMO-LUMO gaps to predict redox behavior. For example, benzo[d]thiazole-based ligands in iridium(III) complexes show tunable emission via LUMO modulation .
- Reactivity Insights : Simulate transition states for fluorination reactions to identify optimal pathways. Studies on [Ir(ppy)₂(bpy)] analogs demonstrate how ancillary ligands alter charge-transfer states .
- Validation : Cross-reference computed vibrational spectra (IR) with experimental data to confirm accuracy .
Q. What experimental strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at C6/C7) and test against targets (e.g., Trypanosoma cruzi). Derivatives with 4-fluorobenzylthio groups show enhanced anti-parasitic activity compared to chloro analogs .
- Dose-Response Profiling : Use in vitro assays (e.g., MIC for antimicrobial activity) with controlled cell lines to minimize variability .
- Metabolic Stability Studies : Assess hepatic microsome stability to explain discrepancies between in vitro and in vivo results .
Q. How do ligand modifications in benzo[d]thiazole-based iridium complexes influence photophysical properties for light-emitting devices?
- Methodological Answer :
- Ligand Design : Incorporate electron-withdrawing groups (e.g., -CF₃) on the thiazole ring to redshift emission. For example, 2-(pyridin-2-yl)benzo[d]thiazole ligands in [Ir(ppy)₂(N^N)]⁺ complexes achieve red emission (λₑₘ ~ 620 nm) .
- Device Fabrication : Optimize doping concentrations (1–5 wt%) in light-emitting electrochemical cells (LECs). Complexes with tert-butyl substituents exhibit lifetimes >6000 hours due to reduced aggregation .
- Characterization : Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) correlate excited-state lifetimes with HOMO-LUMO gaps .
Q. What mechanistic pathways govern fluorination reactions using this compound reagents under photoredox conditions?
- Methodological Answer :
- Photoredox Catalysis : Use [Ru(bpy)₃]²⁺ or organic dyes (e.g., Eosin Y) to generate radicals. The reagent 2-18Fbenzo[d]thiazole undergoes C–H activation via single-electron transfer (SET) .
- Kinetic Studies : Monitor reaction progress using in situ ¹⁹F NMR to identify rate-limiting steps.
- Automation : Flow reactors enable precise control of residence time and irradiation, improving reproducibility for 18F-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
